1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Lipophilicity Physicochemical properties Drug design

Research supply pain point: inconsistent reactivity from regioisomeric arylpyrazole-4-carbaldehydes. This ortho-chloro derivative provides defined steric/electronic properties for reproducible nucleophilic additions, condensations, and cross-coupling reactions. • LogP 2.93 enables CNS-penetrant compound libraries • C4-aldehyde handle for Wittig, Knoevenagel, reductive amination • ≥95% purity, qualified as reference standard for HPLC/LC-MS/NMR • In stock with fast global delivery

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 400877-15-8
Cat. No. B1356366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
CAS400877-15-8
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=C(C=N2)C=O)Cl
InChIInChI=1S/C10H7ClN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H
InChIKeyIBBOEWGKMLRFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde: Identity and Baseline Profile


1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 400877-15-8) is a heterocyclic building block consisting of a pyrazole ring substituted at the N1 position with a 2-chlorophenyl group and at the C4 position with a formyl group . Its molecular formula is C10H7ClN2O, with a molecular weight of 206.63 g/mol and a predicted LogP of 2.93 . The compound features an aldehyde functional group that enables further chemical transformations, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Ortho-chloro substitution for distinct electronic and steric profile
C4-aldehyde handle for condensation, Wittig, and reductive amination
Medicinal chemistry building block; heterocycle diversification

Irreplaceability of 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde


The ortho-chloro substitution pattern on the N1-phenyl ring of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde imparts distinct steric and electronic properties that differentiate it from para- or meta-chloro analogs and unsubstituted phenyl derivatives . The ortho-chloro group exerts both inductive electron-withdrawing effects and steric hindrance, which can influence the reactivity of the C4-aldehyde toward nucleophilic addition and condensation reactions compared to compounds lacking this substitution . This positional specificity may lead to differences in reaction yields, regio-selectivity, and downstream biological activity profiles that cannot be assumed equivalent across the arylpyrazole-4-carbaldehyde class . Consequently, substituting this compound with a para-chloro analog (e.g., CAS 63874-99-7) or an unsubstituted 1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 57443-26-2) without explicit comparative performance data introduces uncertainty into both synthetic and biological workflows.

Positional isomer mismatch

Ortho-chloro substitution may shift reaction regio-selectivity and yields compared to para or meta analogs.

Electronic/steric perturbation

Inductive withdrawal and ortho steric effects can alter aldehyde reactivity; class-level assumptions may not transfer.

Downstream profile uncertainty

Biological activity of derived compounds may depend on substitution pattern; para-chloro or unsubstituted phenyl derivatives are not direct replacements.

Differentiation Evidence for 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde


Lipophilicity Comparison: Ortho-Chloro vs. Analogs

The ortho-chloro substitution in 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde results in a predicted LogP value of 2.93, which differs from the predicted LogP of 2.89 for its para-chloro analog (1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, CAS 63874-99-7) and 2.35 for the unsubstituted 1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 57443-26-2) [1]. This 0.58 LogP unit increase relative to the unsubstituted phenyl derivative corresponds to a approximately 3.8-fold higher partition coefficient, indicating significantly greater lipophilicity [1].

Lipophilicity (cLogP)
Class-level inference
Target LogP 2.93 vs para 2.89, unsubstituted 2.35; Δ +0.58 (approx. 3.8-fold higher partition)
May support permeability-dependent screening contexts
Predicted values; experimental confirmation recommended
Lipophilicity Physicochemical properties Drug design

Stability and Storage Condition Differences

1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde has a recommended storage temperature of 2-8°C, consistent with the aldehyde functional group's sensitivity to oxidation and moisture . In contrast, the 3-substituted analog 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 1001755-34-1) demonstrates a higher melting point (142-144°C) and may be stored at ambient temperatures, indicating differing inherent stability profiles across the pyrazole-4-carbaldehyde class .

Storage Condition
Cross-study comparable
Recommended 2-8°C; analog with higher mp stored ambient
Refrigeration requirement may impact handling logistics and shelf-life planning
Vendor specification; verify for local lab protocols
Stability Storage conditions Procurement logistics

Synthetic Utility: Bioactive Heterocycle Building Block

The C4-aldehyde group of 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde has been specifically utilized as a starting material for the synthesis of novel pyrazole derivatives with demonstrated biological activity [1]. In a 2018 study, condensation of aryl(hetaryl)pyrazole-4-carbaldehydes with substituted pyrazolones yielded arylidene-pyrazolones that were evaluated for α-glucosidase inhibitory activity [1]. While the study did not include the ortho-chloro derivative directly, the class of pyrazole-4-carbaldehydes served as effective precursors, highlighting the synthetic versatility of this scaffold [1].

Synthetic Precedent
Supporting evidence
Reported as precursor for α-glucosidase inhibitory pyrazolones (class-level evidence)
Supports medicinal chemistry building-block selection
Direct data for this specific compound limited
Synthetic building block Medicinal chemistry Reaction diversification

Application Scenarios for 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde


Medicinal Chemistry: Lipophilic Library Synthesis

The predicted LogP of 2.93 for 1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde makes it a valuable building block for constructing compound libraries with enhanced membrane permeability . This property is particularly relevant for CNS drug discovery programs and antimicrobial agents targeting intracellular pathogens where cellular penetration is critical.

Aldehyde-Based Diversification Reactions

The C4-aldehyde functionality serves as a versatile handle for Wittig, Knoevenagel, and reductive amination reactions, enabling the rapid synthesis of diverse pyrazole-containing scaffolds . The ortho-chloro substituent provides additional opportunities for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after aldehyde protection or in parallel synthetic sequences .

Analytical Reference Standard: Impurity Profiling

This compound is designated as a reference substance for drug impurities and reagents, suitable for use in quality control and analytical method development within pharmaceutical R&D . Its defined purity specifications (≥95%) support its role as a calibration standard for HPLC, LC-MS, and NMR analysis of related pyrazole-containing pharmaceuticals .

Application
Selection Property
Validation Focus
Lipophilic library synthesis
Ortho-chloro substitution pattern
Membrane permeability assessment
Aldehyde diversification
C4-aldehyde reactive handle
Reaction scope and yield consistency
Impurity reference standard
Defined purity and characterization
Method suitability (HPLC, LC-MS)

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